2-(Chloromethyl)-8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane-d4
Description
2-(Chloromethyl)-8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane-d4 is a deuterated analog of the parent compound 8-(tert-butyl)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane (CAS 118135-28-7). The deuterium substitution at four positions enhances its utility in pharmacokinetic and metabolic studies, particularly in drug discovery, where isotopic labeling aids in tracing molecular pathways . The compound features a 1,4-dioxaspiro[4.5]decane core with a chloromethyl group at position 2 and a tert-butyl group at position 6. Its unique spirocyclic structure confers rigidity and stereochemical stability, making it valuable in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C13H23ClO2 |
|---|---|
Molecular Weight |
250.80 g/mol |
IUPAC Name |
8-tert-butyl-3-(chloromethyl)-6,6,10,10-tetradeuterio-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C13H23ClO2/c1-12(2,3)10-4-6-13(7-5-10)15-9-11(8-14)16-13/h10-11H,4-9H2,1-3H3/i6D2,7D2 |
InChI Key |
KIXLXDKXQXRUSB-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(C12OCC(O2)CCl)([2H])[2H])C(C)(C)C)[2H] |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)OCC(O2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Deuterated vs. Non-deuterated Analogs: The deuterated version (this compound) is priced significantly higher (€721.00/5mg vs. $585.00/250mg for non-deuterated analogs), reflecting its specialized role in isotopic studies .
- Substituent Effects: The tert-butyl group enhances steric hindrance, improving stability in synthetic reactions . Ketone or amine substituents (e.g., 1,4-dioxaspiro[4.5]decan-8-one) alter reactivity, enabling diverse transformations like nucleophilic additions or condensations .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Chloromethyl)-8-(tert-butyl)-1,4-dioxaspiro[4.5]decane-d4, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting from spirocyclic ketones or aldehydes. For example, the tert-butyl group can be introduced through alkylation or Grignard reactions, followed by chloromethylation using reagents like SOCl₂ or PCl₃. Isotopic labeling (deuterium-d4) typically involves deuterated solvents (e.g., D₂O) or deuterium exchange catalysts .
- Key Considerations :
- Temperature Control : Excess heat may lead to ring-opening side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency.
- Yield Optimization : Yields range from 40–70% depending on steric hindrance from the tert-butyl group .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this spirocyclic compound?
- Methodological Answer :
- ¹H/¹³C NMR : The spirocyclic structure is confirmed by distinct peaks for the dioxolane ring (δ 3.8–4.2 ppm for O–CH₂–O) and tert-butyl group (δ 1.2–1.4 ppm). Deuterium labeling reduces proton signals in NMR, aiding isotopic purity assessment .
- Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion cluster (M+H⁺) at m/z 290.18 (calculated for C₁₃H₂₁D₄ClO₂) and isotopic patterns confirming deuterium incorporation .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between non-deuterated and deuterated analogs of this compound?
- Methodological Answer : Discrepancies often arise from kinetic isotope effects (KIEs) altering metabolic stability or binding affinity. To address this:
- Comparative Pharmacokinetics : Use LC-MS/MS to measure half-life differences in vitro (e.g., liver microsomes).
- Crystallography : Compare X-ray structures of deuterated vs. non-deuterated analogs bound to target proteins (e.g., enzymes) to identify conformational changes .
Q. How does the steric bulk of the tert-butyl group influence reactivity in derivatization reactions?
- Methodological Answer : The tert-butyl group hinders nucleophilic attacks at the spirocyclic core. For example:
- Suzuki Coupling : Low yields (<30%) occur unless bulky phosphine ligands (e.g., SPhos) are used to mitigate steric effects.
- Epoxidation : Requires electrophilic catalysts (e.g., m-CPBA) to overcome electron-withdrawing effects of the chlorine atom .
- Table : Reactivity Comparison of Substituents
| Position | Substituent | Reaction (Yield) |
|---|---|---|
| C8 | tert-butyl | Alkylation (55%) |
| C2 | Chloromethyl | Nucleophilic substitution (68%) |
Q. What computational methods predict the impact of deuteration on the compound’s conformational dynamics?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Compare free energy landscapes of deuterated vs. non-deuterated analogs using force fields (e.g., AMBER). Deuteration may stabilize specific rotamers due to reduced vibrational entropy.
- DFT Calculations : Assess isotopic effects on bond angles and torsional barriers, particularly in the dioxaspiro ring .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Contradictions arise from polymorphic forms or residual solvents. Standardize protocols:
- Solubility Testing : Use shake-flask method with HPLC quantification.
- Crystallography : Identify hydrate vs. anhydrous forms (e.g., monohydrate increases aqueous solubility by 20%) .
Methodological Tables
Table 1 : Synthetic Routes and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Spirocyclization | 1,4-Cyclohexanedione, ethylene glycol, p-TsOH | 65 | |
| 2 | Chloromethylation | SOCl₂, DMF (cat.), 0°C | 70 | |
| 3 | Deuteration | D₂O, Pd/C, 50°C | 85 |
Table 2 : Spectroscopic Signatures
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| ¹H NMR | δ 4.1 (O–CH₂–O), δ 1.3 (C(CH₃)₃) | Confirm spirocycle and tert-butyl group |
| HRMS | m/z 290.18 (M+H⁺) | Verify molecular formula and deuterium incorporation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
